molecular formula C11H15NO2 B14244612 Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- CAS No. 349537-63-9

Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-

Katalognummer: B14244612
CAS-Nummer: 349537-63-9
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: PGEXFJQCLCVISC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamide group attached to a 3-methoxyphenyl ethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- typically involves the reaction of 3-methoxyphenyl ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-methoxyphenyl ethylamine} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-[(1R)-1-(3-ethoxyphenyl)ethyl]-
  • Acetamide, N-[(1R)-1-(3-hydroxyphenyl)ethyl]-
  • Acetamide, N-[(1R)-1-(3-chlorophenyl)ethyl]-

Uniqueness

Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]- is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

349537-63-9

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

N-[(1R)-1-(3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C11H15NO2/c1-8(12-9(2)13)10-5-4-6-11(7-10)14-3/h4-8H,1-3H3,(H,12,13)/t8-/m1/s1

InChI-Schlüssel

PGEXFJQCLCVISC-MRVPVSSYSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC=C1)OC)NC(=O)C

Kanonische SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.